Cas no 2755718-67-1 (1-Bromo-5-chloro-2,4-difluoro-3-methylbenzene)

1-Bromo-5-chloro-2,4-difluoro-3-methylbenzene 化学的及び物理的性質
名前と識別子
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- 1-Bromo-5-chloro-2,4-difluoro-3-methylbenzene
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- インチ: 1S/C7H4BrClF2/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3
- InChIKey: CPBYKPONWIOWEM-UHFFFAOYSA-N
- ほほえんだ: C1C(=C(C(=C(C=1Br)F)C)F)Cl
1-Bromo-5-chloro-2,4-difluoro-3-methylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR022KBS-5g |
1-Bromo-5-chloro-2,4-difluoro-3-methylbenzene |
2755718-67-1 | 95% | 5g |
$1117.00 | 2025-02-13 | |
Aaron | AR022KBS-1g |
1-Bromo-5-chloro-2,4-difluoro-3-methylbenzene |
2755718-67-1 | 95% | 1g |
$372.00 | 2025-02-13 | |
abcr | AB607230-5g |
1-Bromo-5-chloro-2,4-difluoro-3-methylbenzene; . |
2755718-67-1 | 5g |
€1113.30 | 2024-07-19 | ||
abcr | AB607230-250mg |
1-Bromo-5-chloro-2,4-difluoro-3-methylbenzene; . |
2755718-67-1 | 250mg |
€200.60 | 2024-07-19 | ||
abcr | AB607230-1g |
1-Bromo-5-chloro-2,4-difluoro-3-methylbenzene; . |
2755718-67-1 | 1g |
€349.80 | 2024-07-19 | ||
abcr | AB607230-10g |
1-Bromo-5-chloro-2,4-difluoro-3-methylbenzene; . |
2755718-67-1 | 10g |
€1853.60 | 2024-07-19 |
1-Bromo-5-chloro-2,4-difluoro-3-methylbenzene 関連文献
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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7. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
1-Bromo-5-chloro-2,4-difluoro-3-methylbenzeneに関する追加情報
1-Bromo-5-chloro-2,4-difluoro-3-methylbenzene (CAS No. 2755718-67-1)
1-Bromo-5-chloro-2,4-difluoro-3-methylbenzene, also known by its CAS number 2755718-67-1, is a highly specialized aromatic compound with a complex substitution pattern. This compound is characterized by the presence of multiple halogen substituents and a methyl group attached to a benzene ring, making it a valuable molecule in various chemical and pharmaceutical applications.
The structure of 1-bromo-5-chloro-2,4-difluoro-3-methylbenzene consists of a benzene ring with substituents at positions 1, 2, 3, 4, and 5. Specifically, position 1 is occupied by a bromine atom, position 2 and 4 are substituted with fluorine atoms, position 3 bears a methyl group, and position 5 is substituted with a chlorine atom. This unique substitution pattern imparts distinct chemical properties to the molecule, including high reactivity and selectivity in various reactions.
Recent studies have highlighted the importance of halogenated aromatic compounds like 1-bromo-5-chloro-2,4-difluoro-3-methylbenzene in the development of advanced materials and pharmaceutical agents. For instance, researchers have explored the use of this compound as an intermediate in the synthesis of novel antibiotics and anticancer drugs. The presence of multiple halogen atoms enhances the molecule's ability to participate in nucleophilic aromatic substitution reactions, which are critical in drug design.
In addition to its role in pharmaceuticals, 1-bromo-5-chloro-2,4-difluoro-3-methylbenzene has found applications in the field of organic electronics. Its electron-withdrawing substituents make it suitable for use in the synthesis of organic semiconductors and light-emitting diodes (LEDs). Recent advancements in this area have demonstrated that such compounds can significantly improve the efficiency and stability of electronic devices.
The synthesis of 1-bromo-5-chloro-2,4-difluoro-3-methylbenzene typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the sequential substitution of halogens onto a methyl-substituted benzene ring using electrophilic aromatic substitution techniques. The choice of catalysts and solvents plays a crucial role in achieving high yields and purity levels.
The physical properties of 1-bromo-5-chloro-2,4-difluoro-3-methylbenzene are also noteworthy. It has a melting point of approximately -40°C and a boiling point around 90°C under standard conditions. These properties make it suitable for use in various industrial processes that require stable intermediates at moderate temperatures.
In terms of safety considerations, handling 1-bromo-5-chloro-2,4-difluoro-3-methylbenzene requires adherence to standard laboratory protocols due to its potential toxicity and flammability. Proper ventilation and protective equipment are essential when working with this compound to minimize health risks.
The demand for highly substituted aromatic compounds like 1-bromo-5-chloro-2,4-difluoro-3-methylbenzene continues to grow as researchers explore new applications across diverse fields. Its unique combination of substituents makes it an invaluable tool in modern chemistry, offering endless possibilities for innovation and discovery.
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